Gusacitinib (ASN002) is an orally administered, small molecule inhibitor of both Janus kinase (JAK) and spleen tyrosine kinase (SYK) enzymes. [, , , ] This dual inhibitory activity makes it a promising candidate for treating inflammatory and autoimmune diseases. [, , ] Gusacitinib is currently being investigated for its potential in treating atopic dermatitis (AD) and chronic hand eczema. [, , , ]
Gusacitinib is a novel compound classified as a dual inhibitor of Janus kinase and spleen tyrosine kinase. Its chemical structure is defined as 2-[l-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile. Gusacitinib is primarily under investigation for the treatment of moderate to severe chronic hand eczema and atopic dermatitis, demonstrating potential therapeutic applications in dermatological and inflammatory diseases .
Gusacitinib was developed as part of ongoing research into effective treatments for inflammatory skin conditions. The compound belongs to the class of small molecule inhibitors targeting specific kinases involved in inflammatory processes. Its classification as a dual inhibitor highlights its mechanism of action, which involves the inhibition of multiple pathways that contribute to inflammation and skin disorders .
The synthesis of Gusacitinib involves several key steps. The initial synthesis process has been documented in patents that describe various crystalline forms of the compound, including its hydrochloride salt. The synthesis typically begins with the formation of the core pyrimidine structure, followed by functionalization steps that introduce the piperidine and hydroxypiperidine moieties.
Gusacitinib has a molecular formula of with a molecular weight of approximately 460.53 g/mol. The detailed structure includes multiple rings and functional groups that contribute to its biological activity:
Crystallographic studies have characterized various solid-state forms of Gusacitinib, revealing distinct X-ray powder diffraction patterns that are critical for identifying polymorphic forms .
The chemical reactivity of Gusacitinib can be analyzed through its interactions with biological targets:
Gusacitinib exerts its pharmacological effects by inhibiting the activity of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). This inhibition prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses:
Clinical studies have indicated promising results in reducing symptoms associated with chronic hand eczema and atopic dermatitis, supporting its mechanism as an effective therapeutic agent .
Gusacitinib exhibits several notable physical properties:
The chemical stability of Gusacitinib is critical for its pharmaceutical applications:
Gusacitinib is primarily investigated for its applications in treating dermatological conditions such as:
The dual inhibition mechanism provides a significant advantage in treating complex inflammatory diseases, making Gusacitinib a promising candidate in modern therapeutics .
Gusacitinib (USAN/INN) is an orally bioavailable small molecule kinase inhibitor with a molecular formula of C₂₄H₂₈N₈O₂ and a molecular weight of 460.54 g/mol [1] [4]. It is identified by multiple synonyms, including ASN-002, ASN002, EN-3351, and WHO 10976 [1] [3]. The compound belongs to the phenylpiperidine class of organic molecules, characterized by a piperidine ring bound to a phenyl group, and features hydrogen bond acceptors (8), hydrogen bond donors (3), and a topological polar surface area of 134.06 Ų [4] [6]. Its chemical structure includes an acetonitrile group and a hydroxypiperidine moiety, contributing to its kinase-binding properties [1]. Currently classified as an investigational drug, gusacitinib is being evaluated for inflammatory dermatoses (e.g., chronic hand eczema, atopic dermatitis) and oncological conditions (e.g., basal cell carcinoma, hematologic malignancies) [2] [7].
Gusacitinib is a synthetic organic compound belonging to the chemical class of phenylpiperidines, specifically categorized under dialkylarylamines and aminopyrimidine derivatives [1] [4]. Its IUPAC name is 2-[1-(4-{[4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5-oxo-5H,6H-pyrimido[4,5-d]pyridazin-2-yl)piperidin-4-yl]acetonitrile [1]. The compound exhibits moderate lipophilicity (XLogP: 2.6) and complies with Lipinski’s rule of five, supporting its oral bioavailability [4].
Pharmacologically, gusacitinib is a dual kinase inhibitor targeting both Janus kinase (JAK) and spleen tyrosine kinase (SYK) families [3] [9]. It modulates key inflammatory pathways in immune-mediated diseases by simultaneously inhibiting intracellular signaling cascades downstream of cytokine receptors and immunoreceptors [7] [9]. This dual mechanism distinguishes it from selective JAK inhibitors (e.g., upadacitinib) or SYK-only inhibitors, positioning it as a broad-spectrum immunomodulator [9].
Table 1: Physicochemical Properties of Gusacitinib
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈N₈O₂ |
Molecular Weight | 460.54 g/mol |
CAS Registry Number | 1425381-60-7 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 134.06 Ų |
Lipinski Rule Compliance | 0 violations |
Gusacitinib was developed by Asana BioSciences, with its chemical structure first disclosed in the patent WO2013028818A1 (Example 189) [4]. Preclinical studies demonstrated potent inhibition of SYK (IC₅₀: 5 nM) and JAK family enzymes (IC₅₀: 4–46 nM), prompting clinical evaluation for inflammatory and neoplastic conditions [3]. Key regulatory milestones include:
Table 2: Development Timeline and Regulatory Milestones
Year | Event | Indication(s) |
---|---|---|
2012 | Patent WO2013028818A1 Filed | Broad kinase inhibition claims |
2016–2018 | Phase I Trials Completed | Healthy volunteers, solid tumors, CLL |
2019 | Phase II for Chronic Hand Eczema Initiated | NCT03728504 |
Feb 2021 | FDA Fast Track Designation Granted | Moderate-to-severe chronic hand eczema |
2023 | Phase II for Atopic Dermatitis Completed | NCT03654755 (US, Canada, Germany) |
2024–2025 | Phase III for Dyshidrotic Eczema Initiated | Active, not recruiting |
Gusacitinib’s therapeutic effects stem from dual inhibition of SYK and pan-JAK enzymes, disrupting pro-inflammatory signaling in immune cells and keratinocytes [3] [7] [9].
SYK Inhibition
JAK Inhibition
Therapeutic Implications
The dual SYK/JAK action provides broader pathway coverage than selective agents:
Table 3: Kinase Inhibition Profile of Gusacitinib
Target Kinase | IC₅₀ (nM) | Primary Signaling Pathways Affected |
---|---|---|
SYK | 5 | BCR/FcR → PLCγ/PI3K/VAV |
JAK1 | 46 | IFN-γ, IL-6 → STAT1/STAT3 |
JAK2 | 4 | EPO, IL-5 → STAT5 |
JAK3 | 11 | IL-2, IL-15 → STAT5/STAT3 |
TYK2 | 8 | IL-12, IL-23 → STAT4 |
Table 4: Gusacitinib Synonyms
Synonym | Source |
---|---|
Gusacitinib | USAN/INN |
ASN-002 | Asana BioSciences |
ASN002 | DrugBank |
EN-3351 | DrugBank |
EN3351 | AdisInsight |
WHO 10976 | DrugBank |
Example 189 [WO2013028818] | Guide to Pharmacology |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7